4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor Pain pharmacology Neurogenic inflammation

Select this specific 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide for reliable P2X3 receptor pharmacology and SAR studies. The unique 4-benzyl substitution creates a distinct hydrophobic environment critical for P2X3 occupancy, unlike the ZAC-selective analog TTFB or adenosine-targeting non-benzyl thiazolyl-benzamides. With defined ≥95% HPLC purity and batch-to-batch consistency, this Bayer-patent-genus compound eliminates the risk of lost target engagement and invalid experimental comparisons inherent with uncharacterized benzamide analogs. Ideal for neuropathic pain model screening and kinase selectivity profiling (e.g., Bcr-Abl T315I mutant panels vs. imatinib/dasatinib).

Molecular Formula C24H20N2O2S
Molecular Weight 400.5
CAS No. 361470-71-5
Cat. No. B2870074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS361470-71-5
Molecular FormulaC24H20N2O2S
Molecular Weight400.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H20N2O2S/c1-28-21-13-11-19(12-14-21)22-16-29-24(25-22)26-23(27)20-9-7-18(8-10-20)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26,27)
InChIKeyCCVFJAIOFWEZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361470-71-5): A Structurally Distinctive Thiazolyl-Benzamide Research Probe for Selective Receptor Interaction Studies


The compound 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361470-71-5) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, characterized by a benzyl group at the 4-position of the benzamide core and a 4-methoxyphenyl substituent on the thiazole ring . Its chemical formula is C₂₄H₂₀N₂O₂S with a molecular weight of 400.5 g/mol . Compounds within this chemical series have been patented as inhibitors of the P2X3 receptor, which is implicated in nociception and neurogenic disorders [1]. The unique benzyl substitution pattern distinguishes this compound from simpler N-thiazol-2-yl-benzamide analogs and enables exploration of structure-activity relationships critical for selectivity profiling in receptor pharmacology [1].

Why 4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Interchanged with Generic Thiazolyl-Benzamide Analogs Without Compromising Selectivity and Binding Affinity


Within the N-(thiazol-2-yl)benzamide scaffold, minor structural modifications lead to substantial shifts in both target selectivity and binding affinity. For instance, the widely studied analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) demonstrates potent selectivity for the Zinc-Activated Channel (ZAC) at low micromolar concentrations, while the simpler N-[4-(4-methoxyphenyl)-2-thiazolyl]-benzamide scaffold has been profiled for adenosine receptor binding . In contrast, the 4-benzyl substitution in the target compound introduces a distinct hydrophobic environment predicted to alter receptor occupancy, as highlighted in the Bayer P2X3 patent series governing this class [1]. Furthermore, the comparative structure-activity relationships of thiazolamide–benzamide derivatives in Bcr-Abl kinase inhibition demonstrate that even small changes to the benzamide substituent can alter IC₅₀ values by more than tenfold against specific kinase mutants [2]. Substituting the target compound with an uncharacterized benzamide analog therefore carries a direct risk of lost target engagement and invalid experimental comparisons [1][2].

Quantitative Differentiation Evidence for 4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 361470-71-5) Versus Closest Analogs


Structural Determinant of P2X3 vs. ZAC Selectivity: The 4-Benzyl Motif Versus Alternative Benzamide Substituents

In the Bayer P2X3 patent series, compounds featuring the 4-benzyl substitution on the benzamide ring (as in the target compound) are explicitly claimed as preferred embodiments for P2X3 receptor inhibition [1]. In contrast, the N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) analog, which possesses a tert-butyl group on the thiazole ring rather than a 4-methoxyphenyl group and a 3-fluorobenzamide moiety, was characterized as a selective Zinc-Activated Channel (ZAC) antagonist with no measurable P2X3 potency (IC₅₀ values of 1–3 μM at ZAC expressed in Xenopus oocytes) [2]. This divergence in target engagement illustrates how the 4-benzyl substitution pattern defines receptor preference within the thiazolyl-benzamide pharmacophore.

P2X3 receptor Pain pharmacology Neurogenic inflammation

Physicochemical Differentiation: LogP and Molecular Complexity of the 4-Benzyl Analog Versus LUF-5433

The target compound (MW = 400.5 g/mol) contains a 4-benzyl substituent that contributes to a significantly higher calculated LogP compared to the non-benzyl analog 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (LUF-5433, MW = 310.4 g/mol) . ChemBridge/Hit2Lead data for LUF-5433 indicate a calculated LogP of 4.06 . Although experimentally determined LogP values for the target compound are not publicly available, molecular property estimation tools indicate a LogP increase of approximately 1.5–2.0 log units conferred by the addition of the benzyl moiety. This elevated lipophilicity directly impacts membrane permeability, nonspecific protein binding, and solubility profiles that are critical for consistent in vitro assay performance [1].

ADME prediction Lipophilicity Pharmacokinetics

Kinase Inhibition Scaffold Parameters: Quantitative Impact of Benzamide Substituent Variation on Bcr-Abl IC₅₀ Values

In a directly comparable thiazolamide–benzamide chemical series, the introduction of specific substituents on the benzamide ring produced dramatic shifts in Bcr-Abl inhibitory potency. Compound 3m (featuring a 3,4,5-trimethoxybenzamide moiety) displayed an Abl IC₅₀ of 1.273 μM, whereas structurally similar 4-substituted benzamide derivatives within the same study exhibited IC₅₀ values exceeding 50 μM against wild-type Abl kinase [1]. This demonstrates a greater than thirty-nine-fold difference in potency attributable solely to benzamide substitution changes. The 4-benzyl group on the target compound represents a distinct hydrophobic substitution that falls within the structural space explored in this SAR study, underscoring that even seemingly benign changes to the benzamide ring can produce order-of-magnitude differences in target engagement [1].

Chronic myeloid leukemia Kinase inhibitor Structure-activity relationship

Chemical Purity and Synthetic Accessibility as Procurement Decision Drivers

According to commercial supplier listings, the target compound is available with purity specifications of ≥95% (HPLC) for research-grade applications . This contrasts with simpler analogs such as N-(4-phenylthiazol-2-yl)benzamide derivatives, which are often available only as custom synthesis products with variable purity . The well-defined Hantzsch thiazole synthetic route used for the target compound enables reproducible batch-to-batch consistency, which is critical for quantitative pharmacology experiments where impurities can act as confounding agonists or antagonists [1].

Chemical sourcing Purity specification Synthetic intermediate

Optimal Research Applications for 4-Benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Based on Pharmacological and Structural Differentiation Evidence


P2X3 Receptor Pharmacology and Pain Pathway Investigation

The target compound belongs to the Bayer P2X3 inhibitor patent genus [1], making it suitable for structure-activity relationship studies of P2X3 receptor modulation in nociceptive signaling. Researchers should select this specific benzyl-substituted analog rather than simpler thiazolyl-benzamides such as TTFB, which are selective for ZAC rather than P2X3 receptors . This application is particularly relevant for groups investigating ATP-gated ion channel pharmacology in neuropathic pain models.

Kinase Panel Selectivity Profiling and Drug Resistance Research

Building on the established SAR from the thiazolamide–benzamide series where benzamide substituent variation produced thirty-nine-fold changes in Bcr-Abl IC₅₀ [2], the 4-benzyl-substituted target compound serves as a structural probe for differential kinase binding. It can be used to test selectivity against Bcr-Abl wild-type and T315I mutant kinases in comparative panels with known inhibitors such as imatinib and dasatinib [2].

ADME Property Optimization Using a Higher-LogP Scaffold

The elevated lipophilicity of the target compound compared to LUF-5433 (estimated LogP increase of approximately 1.5–2.0 log units ) makes it a suitable tool compound for studying the relationship between LogP and membrane permeability in the thiazolyl-benzamide series. Medicinal chemistry teams optimizing lead compounds for blood-brain barrier penetration or oral bioavailability can use this compound to benchmark the impact of benzyl substitution on pharmacokinetic parameters [3].

Chemical Probe and Pharmacological Tool Compound Sourcing

The defined purity specification (≥95% by HPLC) and multi-supplier availability of the target compound make it a reliable choice for academic screening campaigns and industrial hit-validation workflows where batch-to-batch consistency is critical. Procurement decisions should prioritize this characterized benzyl analog over custom-synthesized, non-benzyl thiazolyl-benzamides for which purity documentation and supplier quality assurance may be lacking .

Quote Request

Request a Quote for 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.